molecular formula C14H12ClNO2 B2994334 2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol CAS No. 1993618-86-2

2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol

Cat. No.: B2994334
CAS No.: 1993618-86-2
M. Wt: 261.71
InChI Key: YUHMMUNOYOZEMY-CXUHLZMHSA-N
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Description

2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol is a Schiff base compound known for its unique structural and chemical properties. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting biological and chemical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 5-chloro-2-methoxybenzaldehyde and 2-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. This complexation can enhance its biological activity by facilitating interactions with biological targets such as enzymes and receptors. The Schiff base structure allows for hydrogen bonding and π-π interactions, which are crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the chloro and methoxy groups on the aromatic ring provides distinct electronic and steric properties that differentiate it from other Schiff bases .

Properties

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-14-7-6-11(15)8-12(14)16-9-10-4-2-3-5-13(10)17/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHMMUNOYOZEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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